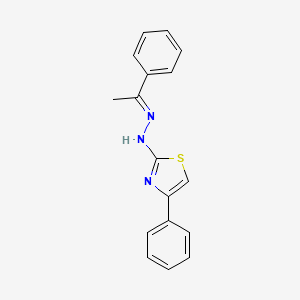

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole, also known as PETT, is a thiazole derivative that has shown promising results in scientific research. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .

Precursor for Multi-component Reactions

The carboxylate moieties of these compounds can effectively cooperate as precursors for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction and post-MCR cyclization .

Pharmaceutical Applications

The compound has various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal and others .

Antifungal Potency

The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in terms of antifungal potency .

Thiazole Ring Derivatives

The compound is a derivative of the thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

FDA-approved Drugs

The thiazole scaffold, which includes this compound, is present in more than 18 FDA-approved drugs .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-candida properties , suggesting potential targets could be enzymes or proteins essential to the growth and survival of Candida species.

Mode of Action

It’s known that the compound is synthesized from phenyl hydrazines and different acetophenones . The interaction of the compound with its targets could involve the formation of covalent bonds, leading to the inhibition of the target’s function.

Biochemical Pathways

Given its potential anti-candida properties , it may interfere with the metabolic pathways essential for the growth and survival of Candida species.

Result of Action

albicans strain , indicating that the compound may lead to the inhibition of growth and survival of this organism.

Propriétés

IUPAC Name |

4-phenyl-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13(14-8-4-2-5-9-14)19-20-17-18-16(12-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)/b19-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEAVIFAHPIVOS-CPNJWEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine](/img/structure/B2406535.png)

![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)